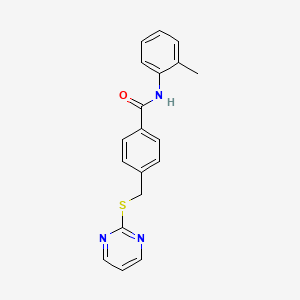

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide is an organic compound that features a pyrimidine ring, a thioether linkage, and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide typically involves the following steps:

Formation of the thioether linkage: This can be achieved by reacting pyrimidine-2-thiol with a suitable alkylating agent such as benzyl chloride under basic conditions.

Amidation reaction: The resulting thioether is then reacted with o-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise as a scaffold in the development of new therapeutic agents. Its structural features allow for modulation of biological activity, making it suitable for targeting specific enzymes or receptors involved in various diseases, including:

- Cancer : Compounds similar to 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide have been explored for their anticancer properties. For instance, derivatives have been designed to exhibit cytotoxic activity against human cancer cell lines, showcasing potential for further development into anticancer drugs .

- Infectious Diseases : The compound may also be utilized in the synthesis of drugs aimed at combating infectious diseases. Its ability to interact with biological targets can be leveraged to develop agents with antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. It can facilitate the formation of heterocyclic compounds and analogs of natural products, which are critical in drug discovery and development .

Materials Science

The compound's unique electronic and mechanical properties make it suitable for applications in materials science. Researchers are investigating its potential use in creating new materials with specific characteristics, such as enhanced conductivity or optical properties. This could lead to advancements in electronic devices or sensors .

Case Studies and Research Findings

- Antiplasmodial Activity : Research has demonstrated that compounds derived from similar scaffolds exhibit significant activity against P. falciparum, with structure-activity relationship studies revealing that modifications can enhance efficacy while reducing cytotoxicity .

- Anticancer Evaluation : Studies on related compounds have shown promising results against various cancer cell lines, indicating that modifications to the benzamide moiety can lead to increased selectivity and potency against specific cancer types .

- Antimicrobial Properties : Investigations into related thioether compounds have revealed varying degrees of antibacterial and antifungal activities, suggesting that this compound may also possess similar properties worth exploring .

Mécanisme D'action

The mechanism of action of 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

4-((pyrimidin-2-ylthio)methyl)-N-(m-tolyl)benzamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide is unique due to the presence of the pyrimidine ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to similar compounds.

Activité Biologique

The compound 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between ortho-toluyl chloride and a pyrimidine derivative. Characterization methods such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiomethyl groups exhibit significant antibacterial properties. For instance, similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The antibacterial effectiveness can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anticancer Potential

Research has indicated that benzamide derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The National Cancer Institute (NCI) has screened many benzamide derivatives against a panel of cancer cell lines, revealing promising results for compounds with similar structures to this compound. Notably, certain derivatives have shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

The biological activity of this compound may involve the following mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for cell proliferation.

- Disruption of DNA Replication : By interacting with DNA or associated proteins, these compounds can hinder replication processes in cancer cells.

- Induction of Apoptosis : Many benzamide derivatives have been shown to trigger programmed cell death in malignant cells.

Case Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study A | This compound | Antibacterial | Effective against E. coli and S. aureus with MIC values < 50 µg/mL |

| Study B | Benzamide Derivative X | Anticancer | Induced apoptosis in MCF-7 cells with IC50 = 12 µM |

| Study C | Pyrimidine-based Compound Y | Antimicrobial | Showed broad-spectrum activity against various pathogens |

Propriétés

IUPAC Name |

N-(2-methylphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-14-5-2-3-6-17(14)22-18(23)16-9-7-15(8-10-16)13-24-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPVABWVPDJCLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.